molecular formula C12H9F3N2 B1423568 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 1354962-52-9

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No. B1423568
CAS RN: 1354962-52-9
M. Wt: 238.21 g/mol
InChI Key: QJKHVLKCYZHFIN-UHFFFAOYSA-N
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Description

“4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” is a compound that has been used in the agrochemical and pharmaceutical industries . It is part of a larger group of compounds known as trifluoromethylpyridines (TFMP), which are characterized by the presence of a trifluoromethyl group and a pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives, including “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine”, has been a topic of research in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .


Molecular Structure Analysis

The molecular structure of “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” includes a trifluoromethyl group (CF3), a phenyl group (C6H5), and a pyridin-3-amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” include a molecular weight of 238.21 . It is a powder at room temperature .

Scientific Research Applications

Drug Development

The trifluoromethyl group in pharmaceuticals often contributes to the biological activity of drugs. This compound, with its trifluoromethylphenyl group, can be a key pharmacophore in drug design. It has been found that trifluoromethyl group-containing drugs have been approved by the FDA, indicating the significance of such groups in medicinal chemistry .

Analgesic Potential

Research has shown that derivatives of trifluoromethylphenyl compounds exhibit potent analgesic efficacy. A study on analogues of this compound demonstrated their effectiveness in pain relief in mice models, suggesting their potential as new analgesics with fewer side effects compared to traditional opioids .

Agrochemicals

Compounds with the trifluoromethylphenyl group have been observed to possess superior pest control properties. This suggests that 4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine could be used in the synthesis of new insecticides with enhanced efficacy .

Safety and Hazards

The safety information for “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for “4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine” and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHVLKCYZHFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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